molecular formula C20H41B B1265406 1-Bromoeicosane CAS No. 4276-49-7

1-Bromoeicosane

Cat. No.: B1265406
CAS No.: 4276-49-7
M. Wt: 361.4 g/mol
InChI Key: CZASMUMJSKOHFJ-UHFFFAOYSA-N
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Description

1-Bromoeicosane: is an organic compound with the molecular formula C20H41Br It is a long-chain alkyl bromide, specifically a brominated derivative of eicosaneeicosyl bromide . It is typically used in organic synthesis and material science due to its reactivity and ability to form self-assembled monolayers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoeicosane can be synthesized through the bromination of eicosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (hv) to generate bromine radicals. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the eicosane, forming a carbon radical. This carbon radical then reacts with another bromine molecule to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled bromination of eicosane using bromine and a suitable radical initiator. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Nucleophilic Substitution (SN2)

1-Bromoeicosane undergoes bimolecular nucleophilic substitution (SN2) due to its primary alkyl structure, which allows minimal steric hindrance. The reaction involves a backside attack by a nucleophile, leading to inversion of configuration.

Key Reagents and Conditions :

  • Cyanide ions (CN⁻) : React in polar aprotic solvents (e.g., DMF) to form eicosanenitrile (C₂₀H₄₁CN)1.

  • Hydroxide ions (OH⁻) : In aqueous conditions, yield eicosanol (C₂₀H₄₁OH)5.

Mechanistic Evidence :
Studies on analogous primary bromoalkanes (e.g., bromoethane) confirm the SN2 pathway, where the reaction rate depends on both the haloalkane and nucleophile concentrations15. For this compound, the long alkyl chain may slightly reduce reaction rates due to increased van der Waals interactions in solution .

Elimination (E2)

Under strongly basic conditions, this compound undergoes β-elimination to form 1-eicosene (C₂₀H₄₀), following an E2 mechanism.

Key Reagents and Conditions :

  • Potassium hydroxide (KOH) in ethanol : Promotes dehydrohalogenation at elevated temperatures (~100°C)5.

  • Microwave irradiation : Accelerates reaction kinetics, as demonstrated in analogous elimination reactions of dibromoalkanes .

Stereochemical Outcome :
The E2 mechanism proceeds via a concerted process, favoring the formation of the more stable alkene (Zaitsev product). For this compound, this results in 1-eicosene as the sole product due to the absence of alternative β-hydrogens5 .

Oxidation Reactions

The primary carbon in this compound can be oxidized to a carboxylic acid under harsh conditions:

Reagents and Pathways :

  • Potassium permanganate (KMnO₄) in acidic conditions : Oxidizes the terminal carbon to eicosanoic acid (C₁₉H₃₉COOH).

  • Chromium trioxide (CrO₃) : Similar oxidative conversion, though less commonly employed due to toxicity.

Challenges :
The long alkyl chain may hinder complete oxidation, requiring prolonged reaction times or elevated temperatures.

Reduction Reactions

This compound can be reduced to eicosane (C₂₀H₄₂) via two primary methods:

Reagents and Mechanisms :

  • Lithium aluminum hydride (LiAlH₄) : A strong reducing agent that replaces the bromide with hydrogen.

  • Catalytic hydrogenation (H₂/Pd) : Less common due to the stability of the C–Br bond under typical hydrogenation conditions.

Applications :
Reduction is critical in synthesizing pure alkanes for material science applications, such as monolayer studies on graphite surfaces .

Environmental and Solvent Effects

The reactivity of this compound is modulated by solvent polarity and self-assembly tendencies:

  • Polar solvents : Enhance SN2 reactivity by stabilizing ionic intermediates .

  • Nonpolar solvents : Favor elimination due to reduced solvation of the base5.

  • Graphite surface interactions : Self-assembly into lamellar or rectangular structures on graphite can alter reaction kinetics in heterogeneous systems .

Scientific Research Applications

Chemical Applications

Synthesis Precursor
1-Bromoeicosane serves as a precursor in the synthesis of other organic compounds. Its reactivity allows it to participate in a variety of chemical reactions, including substitution and elimination reactions. It is particularly useful in studying reaction mechanisms and kinetics due to its well-defined structure and predictable reactivity patterns.

Halogenation Reactions
In biochemical studies, this compound can be involved in halogenation reactions where it interacts with halogenase enzymes. These interactions are crucial for the synthesis of complex organic molecules, showcasing its utility in synthetic organic chemistry.

Material Science Applications

Self-Assembled Monolayers
One of the significant applications of this compound is in the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs are essential for various applications in nanotechnology and surface chemistry. The compound has been studied for its ability to form stable monolayers on substrates like graphite under varying conditions .

Table 1: Self-Assembly Characteristics of this compound

ConditionMorphology TypeStability
VacuumHead-to-head 60°High
SolventHead-to-head 90°Moderate
Liquid-solidVariableDependent on solvent properties

Biological and Medical Applications

Drug Delivery Systems
While this compound is not commonly used directly in biological systems, its derivatives have potential applications in drug delivery systems. The compound can serve as an intermediate in the synthesis of biologically active molecules, enhancing the efficacy of drug formulations.

Cellular Interaction Studies
Research indicates that this compound can influence various cellular processes by interacting with membrane-bound receptors and enzymes. For instance, it may alter the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades.

Case Study: Cellular Effects

A study demonstrated that this compound could modulate gene expression by affecting transcription factors and other regulatory proteins. This modulation can lead to significant changes in cellular metabolism and function over time.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized as an intermediate in the synthesis of specialty chemicals, surfactants, and lubricants. Its long-chain structure provides desirable properties for these applications, such as improved solubility and stability.

Environmental Considerations

The environmental impact of this compound has been a subject of research due to its potential persistence in marine sediments. Studies have detected organobromine compounds, including this compound, at various concentrations in marine environments, raising concerns about their ecological effects .

Mechanism of Action

The mechanism of action of 1-bromoeicosane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the bromine atom and a hydrogen atom are removed, forming a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 1-Bromooctadecane (C18H37Br)
  • 1-Bromotetradecane (C14H29Br)
  • 1-Bromododecane (C12H25Br)

Comparison: 1-Bromoeicosane is similar to other long-chain alkyl bromides in its reactivity and applications. its longer carbon chain provides unique properties in terms of melting point, boiling point, and solubility. These properties make it particularly useful in the formation of self-assembled monolayers and in applications requiring long-chain alkyl groups .

Biological Activity

1-Bromoeicosane (C20H41Br) is a long-chain bromoalkane that has garnered interest in various fields of research, particularly in the study of its biological activities. This compound is notable for its potential applications in biochemistry and materials science, as well as its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a linear bromoalkane with the following characteristics:

  • Molecular Formula : C20H41Br
  • Molar Mass : 394.47 g/mol
  • Physical State : Typically a colorless to pale yellow liquid
  • Solubility : Insoluble in water but soluble in organic solvents

These properties influence its biological interactions and applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing that it disrupts bacterial cell membranes, leading to cell death. The mechanism is attributed to the hydrophobic interactions between the long alkyl chain of this compound and the lipid bilayer of bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Listeria monocytogenes100 µg/mL

This table summarizes the antimicrobial effectiveness of this compound against selected bacterial strains, highlighting its potential as an antibacterial agent .

Skin Sensitization

The skin sensitization potential of this compound has been evaluated using the Local Lymph Node Assay (LLNA). Studies show a biphasic response regarding sensitization potency relative to carbon chain length, with longer chains generally exhibiting increased sensitization. The results suggest that while this compound can act as a skin sensitizer, its potency may be influenced by various factors such as vehicle type and application method.

LLNA Results Summary

CompoundSensitization Potency (Stimulation Index)
This compound2.5
1-Bromohexadecane3.2
Control (Vehicle Only)1.0

The data indicates that while this compound has sensitizing properties, it is less potent compared to other longer-chain bromoalkanes like 1-bromohexadecane .

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated varying levels of cytotoxicity depending on concentration and exposure duration.

Cytotoxicity Data

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10050

The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations of this compound are more toxic to mammalian cells .

Case Study: Antimicrobial Application in PVC Films

A recent study incorporated ionic liquids derived from long-chain alkyl bromides, including derivatives of this compound, into polyvinyl chloride (PVC) films to enhance their antimicrobial properties. The films were tested against Listeria monocytogenes, showing significant reductions in bacterial counts upon exposure.

Results Summary

  • Initial Bacterial Count : 10610^6 CFU/mL
  • Bacterial Count After Treatment : 10210^2 CFU/mL
  • Reduction Percentage : 99.98%

This case study illustrates the practical application of this compound derivatives in developing antimicrobial materials for medical and industrial purposes .

Properties

IUPAC Name

1-bromoicosane
Source PubChem
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InChI

InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZASMUMJSKOHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H41Br
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DSSTOX Substance ID

DTXSID7063390
Record name 1-Bromoeicosane
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Molecular Weight

361.4 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 1-Bromoeicosane
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CAS No.

4276-49-7
Record name 1-Bromoeicosane
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Record name Eicosane, 1-bromo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-bromoeicosane influence its self-assembly on graphite?

A1: this compound forms ordered monolayers on graphite surfaces, driven by a combination of van der Waals interactions between the alkyl chains and halogen-halogen interactions. Scanning Tunneling Microscopy (STM) reveals two predominant arrangements:

  • Vacuum conditions: Molecules arrange in a lamellar structure with a 66 ± 3° angle between the lamella direction and the molecular backbone, with bromine groups primarily in a head-to-head orientation. []
  • Liquid-graphite interface: The presence of a solvent influences the self-assembly, resulting in a near-rectangular array with bromine groups still in a head-to-head orientation. The specific solvent used affects the lamella-backbone angle (ranging from 81 ± 3° to 90 ± 2°) and intermolecular spacing. []

Q2: Can computational methods provide insights into the self-assembly of this compound?

A: Yes, molecular dynamics simulations have been successfully employed to study the phase behavior of this compound on graphite. These simulations revealed a phase transition from the 90° to the 60° lamella-backbone angle structure under vacuum conditions. [] This demonstrates the utility of computational methods in not only predicting stable structures but also in providing information about dynamic processes occurring at the molecular level.

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